Reaktionsbedingungen

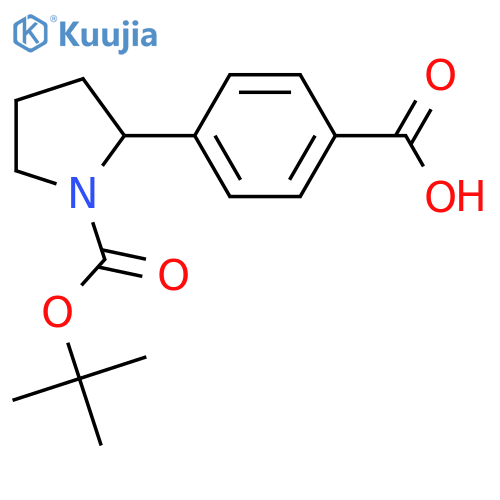

1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 - 12 h, rt

Referenz

Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support

Flood, Dillon T.; et al ,

Journal of the American Chemical Society ,

2019 ,

141(25) ,

9998-10006